![molecular formula C17H24N2O3S B4657504 N-cyclopentyl-1-isobutyryl-5-indolinesulfonamide](/img/structure/B4657504.png)
N-cyclopentyl-1-isobutyryl-5-indolinesulfonamide
Overview
Description
Synthesis Analysis
Synthesis of Polycyclic Sulfonyl Indolines : A variety of polycyclic sulfonyl indolines have been synthesized via FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions, involving the formation of one C-C bond and two C-S bonds in a single step (Lu et al., 2019).
Cyclization Cascades via N-amidyl Radicals : The addition of radicals to the double bond of N-(arylsulfonyl)acrylamides can trigger cyclization/aryl migration/desulfonylation cascades, demonstrating synthetic utility in subsequent C-C and C-X bond-forming events to build molecular complexity (Fuentes et al., 2015).
Molecular Structure Analysis
- Crystal Structure Analysis : The crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, a related compound, has been determined by X-ray crystallography, offering insights into the molecular structure of similar compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
- Chemical Reactions of Indolines : Lewis acid-catalyzed cyanation of indoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) offers insights into the chemical reactivity of similar indoline compounds (Yang et al., 2011).
Physical Properties Analysis
- Analysis of Indoline Compounds : The study of the synthesis and properties of various indoline compounds, such as indolines synthesized via intramolecular [4 + 2] cycloaddition, can provide valuable information on the physical properties of N-cyclopentyl-1-isobutyryl-5-indolinesulfonamide (Dunetz & Danheiser, 2005).
Chemical Properties Analysis
- Chemical Properties of Indoline Alkaloids : The total synthesis of indoline alkaloids using a cyclopropanation strategy offers insights into the chemical properties and reactivities of indoline compounds (Zhang et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopentyl-1-(2-methylpropanoyl)-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12(2)17(20)19-10-9-13-11-15(7-8-16(13)19)23(21,22)18-14-5-3-4-6-14/h7-8,11-12,14,18H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHSQSCNSNMLBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-isobutyrylindoline-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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